1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

Medicinal Chemistry Drug Discovery ADME-Tox

Procure 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS 351066-81-4) to ensure experimental reproducibility. The 5-oxopyrrolidine-3-carboxylic acid scaffold exhibits pronounced SAR sensitivity—the 4-methoxyphenyl analog (CAS 56617-47-1) is inactive against MRSA (MIC >128 µg/mL), while specific lipophilic and steric modifications unlock sub-micromolar enzyme inhibition. This isopropoxy derivative offers a distinct fragment-like profile (LogP 1.3, MW 263.29) for fragment growing, scaffold hopping, and antimicrobial screening. Do not substitute with generic analogs.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 351066-81-4
Cat. No. B1274573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
CAS351066-81-4
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
InChIInChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)
InChIKeyVJAKUPPPTKCJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 351066-81-4): A Research-Grade Pyrrolidinone Scaffold for Bioactivity Exploration


1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 351066-81-4) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxylic acid class. It is characterized by a central pyrrolidinone ring with a carboxylic acid at the 3-position and a 4-isopropoxyphenyl substituent at the 1-position. This compound is a research chemical, with its core scaffold recognized for its potential in medicinal chemistry, including the development of enzyme inhibitors and antimicrobial agents. [1] Its molecular weight is 263.29 g/mol with a molecular formula of C14H17NO4. [2]

Strategic Sourcing of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic Acid: The Risks of Unverified Analogs in Lead Optimization


The 5-oxopyrrolidine-3-carboxylic acid scaffold exhibits a pronounced structure-activity relationship (SAR), where seemingly minor modifications to the N1-aryl substituent can dramatically alter biological activity, potency, and even target engagement. For instance, while the 4-methoxyphenyl analog (CAS: 56617-47-1) has been shown to be inactive against MRSA (MIC >128 µg/mL) , studies on the broader class confirm that derivatives with specific lipophilic and steric properties can achieve sub-micromolar enzyme inhibition. [1] Therefore, substituting 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid with a generic or 'similar-looking' 5-oxopyrrolidine analog carries a high risk of experimental failure due to this demonstrated SAR sensitivity. The quantitative evidence below highlights the specific property differentiators that justify the procurement of this precise compound.

Quantitative Evidence Guide: Differentiating 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic Acid from Its Closest Analogs


Differentiated Lipophilicity Profile vs. Methoxy and Isopropyl Analogs: Implications for Membrane Permeability

The target compound (isopropoxy derivative) is predicted to have a higher lipophilicity (XLogP3-AA = 1.3) [1] compared to the methoxy analog (CAS: 56617-47-1), which has a lower molecular weight and lacks the additional branched carbon. A direct comparator, the isopropyl analog (CAS: 63674-51-1), which replaces the ether oxygen with a carbon, has a reported LogP of 2.31. The isopropoxy group thus provides a moderate LogP value between these two extremes, offering a distinct physicochemical balance.

Medicinal Chemistry Drug Discovery ADME-Tox

Potential for Enhanced Binding Affinity via Hydrogen Bonding vs. Isopropyl Analog

The target compound possesses four hydrogen bond acceptor sites compared to three for its direct comparator, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63674-51-1). [1] This is due to the presence of the ether oxygen in the isopropoxy group. Research on related 5-oxopyrrolidine derivatives has demonstrated that aryl appendages can interact with enzyme subsites (e.g., BACE-1 S2' subsite) to confer sub-micromolar inhibitory activity. [2] The additional H-bond acceptor on the target compound provides a unique interaction potential not available with the carbon-only isopropyl analog.

Medicinal Chemistry Structure-Based Drug Design Enzyme Inhibition

Strategic Applications for 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic Acid in Lead Discovery


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound's moderate molecular weight (263.29 g/mol) [1] and balanced lipophilicity (XLogP3-AA = 1.3) align with fragment-like properties. Its pyrrolidinone core is a validated scaffold for enzyme inhibition, as demonstrated by its ability to access the BACE-1 S2' subsite in related derivatives. [2] This compound is ideally suited as a starting point for fragment growing or scaffold hopping campaigns to identify novel lead compounds.

Exploration of Lipophilicity-Dependent Pharmacology

With a predicted LogP of 1.3 [1], this compound sits in a crucial lipophilicity range that is often associated with optimal oral bioavailability and CNS penetration. It can serve as a key comparator in studies designed to systematically map the impact of LogP on pharmacokinetic parameters within a congeneric series of 5-oxopyrrolidine analogs (e.g., methoxy, isopropyl).

Development of Novel Antimicrobial Agents

While the methoxy analog (CAS: 56617-47-1) demonstrated no antimicrobial activity against MRSA (MIC >128 µg/mL) , the 5-oxopyrrolidine class is widely explored for antimicrobial applications. [2] The isopropoxy derivative offers a structurally distinct alternative for screening against resistant bacterial strains, with the potential to overcome the lack of efficacy observed in simpler analogs.

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